5-Ethynylisophthalic acid
Overview
Description
5-Ethynylisophthalic acid: is an organic compound with the molecular formula C10H6O4 . It is a derivative of isophthalic acid, where an ethynyl group is attached to the benzene ring. This compound is known for its applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
Scientific Research Applications
Chemistry: 5-Ethynylisophthalic acid is used as a linker in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis .
Biology and Medicine: The compound’s derivatives are explored for drug delivery systems due to their ability to form stable and functionalized porous structures .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and mechanical strength .
Safety and Hazards
5-Ethynylisophthalic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethynylisophthalic acid can be synthesized through a multi-step process. One common method involves the reaction of dimethyl-5-(trimethylsilylethynyl)isophthaloate with sodium hydroxide in tetrahydrofuran (THF) at room temperature. The reaction mixture is then acidified with hydrochloric acid to precipitate the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including esterification, saponification, and acidification steps. The use of protective groups, such as trimethylsilyl, is common to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylisophthalic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 5-Ethynylisophthalic acid primarily involves its ability to form strong covalent bonds with metal ions, leading to the formation of metal-organic frameworks. These frameworks can encapsulate guest molecules, facilitating applications in catalysis and drug delivery .
Comparison with Similar Compounds
- 5-Bromoisophthalic acid
- 3-Ethynylbenzoic acid
- Dimethyl 5-hydroxyisophthalate
- 2,5-Dihydroxyterephthalic acid
Comparison: 5-Ethynylisophthalic acid is unique due to the presence of the ethynyl group, which provides additional reactivity and functionalization options compared to other isophthalic acid derivatives. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .
Properties
IUPAC Name |
5-ethynylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEUZQRIANAGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432025-97-3 | |
Record name | 432025-97-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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